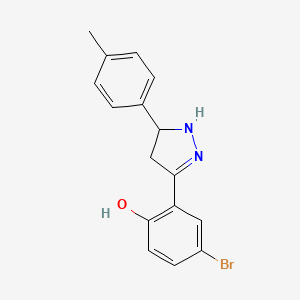
4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of chemicals known for their diverse chemical and physical properties, which can be tailored through molecular modifications. These compounds often feature in studies focused on molecular docking, quantum chemical calculations, and their potential biological effects, indicating their relevance in both theoretical and applied chemistry.
Synthesis Analysis
Synthesis approaches for related compounds often involve multistep reactions, including the formation of Schiff bases and cyclization reactions. For example, the electrochemically induced transformation of certain precursors in the presence of sodium bromide has been used to synthesize structurally related compounds in good yield, highlighting the versatility and adaptability of synthetic routes for this class of compounds (Ryzhkova et al., 2020).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction, NMR, and vibrational spectroscopy, are crucial for understanding the geometric and electronic configurations of these compounds. Theoretical calculations, such as DFT, help predict and corroborate experimental findings, offering insights into bond lengths, angles, and molecular conformations (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactivity and properties, including the formation of complexes and interactions with biological molecules, can be inferred from molecular docking and quantum chemical studies. Such analyses provide valuable information on the potential biological effects and interactions of these compounds at the molecular level (Viji et al., 2020).
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
- The molecular structure and spectroscopic data of a similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were analyzed using Density Functional Theory (DFT) calculations. The study focused on the geometry, vibrational spectra, molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results (Viji et al., 2020).
Corrosion Inhibition
- Pyrazoline derivatives, including 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, were studied as corrosion inhibitors for mild steel in acidic media. The study combined experimental and theoretical approaches to understand the mechanism of corrosion inhibition (Lgaz et al., 2018).
Synthesis and Characterization
- The compound was synthesized and characterized as part of a study on fluorinated benzothiazepines and pyrazolines. The research provided insights into the structural aspects of these compounds (Jagadhani et al., 2015).
Antimicrobial Activity
- New derivatives, including brominated pyrazolines, were synthesized and evaluated for their antibacterial and antifungal activities. The study compared the antimicrobial activity of these compounds to commercially available antibiotics and antifungal agents (Pundeer et al., 2013).
Fluorescence Assessment
- Pyrazoline derivatives, including compounds structurally related to 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, were synthesized and their fluorescence properties studied using UV–Vis and emission spectroscopy. The effect of different solvents on fluorescence was also investigated (Ibrahim et al., 2016).
Future Directions
properties
IUPAC Name |
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAVJSAWIHFCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



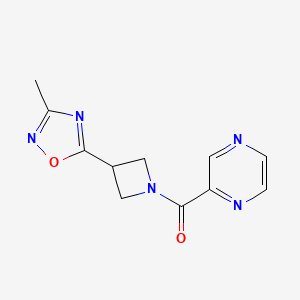
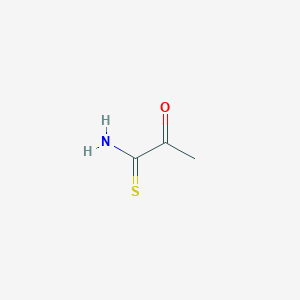
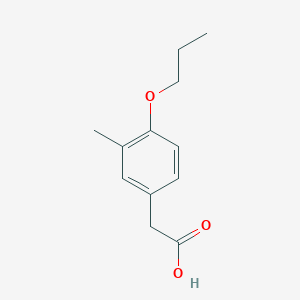
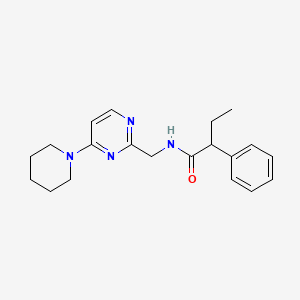
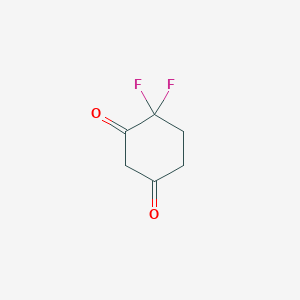
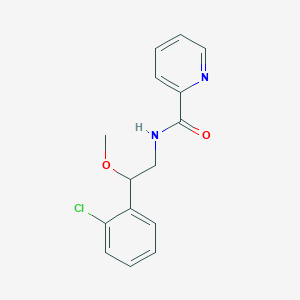

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)

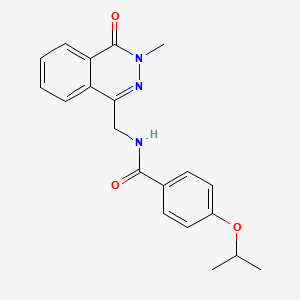
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)